6-cyclopropyl-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group, an ethoxyphenyl group, and a pyrazolopyridine core, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the construction of the pyrazolopyridine core followed by the introduction of the cyclopropyl, ethoxyphenyl, and phenyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrazolopyridine core. This often involves the use of hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-cyclopropyl-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolopyridine core and may have similar biological activities.
Cyclopropyl-containing compounds: Compounds with a cyclopropyl group often exhibit unique chemical properties and biological activities.
Ethoxyphenyl derivatives: These compounds contain an ethoxyphenyl group and may have similar pharmacological properties.
Uniqueness
6-cyclopropyl-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the cyclopropyl, ethoxyphenyl, and phenyl groups, along with the pyrazolopyridine core, contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-(4-ethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H24N4O2/c1-3-31-20-13-11-18(12-14-20)26-25(30)21-15-22(17-9-10-17)27-24-23(21)16(2)28-29(24)19-7-5-4-6-8-19/h4-8,11-15,17H,3,9-10H2,1-2H3,(H,26,30) |
InChI Key |
MWQFFGXRZIOEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
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